19-Hydroxyandrost-4-ene-3,17-dione 19-Hydroxyandrost-4-ene-3,17-dione 19-hydroxyandrost-4-ene-3,17-dione is a 19-hydroxy steroid, a 3-oxo steroid, a 17-oxo steroid and an androstanoid. It has a role as a mouse metabolite.
, also known as 19-haed, belongs to the class of organic compounds known as androgens and derivatives. These are 3-hydroxylated C19 steroid hormones. They are known to favor the development of masculine characteristics. They also show profound effects on scalp and body hair in humans. Thus, is considered to be a steroid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been found in human testicle, placenta and hepatic tissue tissues, and has also been detected in multiple biofluids, such as blood and urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, is involved in the androgen and estrogen metabolism pathway and the androstenedione metabolism pathway. is also involved in a couple of metabolic disorders, which include aromatase deficiency and 17-Beta hydroxysteroid dehydrogenase III deficiency. Outside of the human body, can be found in a number of food items such as roselle, pepper (c. chinense), sweet marjoram, and garden tomato (var. ). This makes a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 510-64-5
VCID: VC21348312
InChI: InChI=1S/C19H26O3/c1-18-8-7-16-14(15(18)4-5-17(18)22)3-2-12-10-13(21)6-9-19(12,16)11-20/h10,14-16,20H,2-9,11H2,1H3/t14-,15-,16-,18-,19+/m0/s1
SMILES: CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34CO
Molecular Formula: C19H26O3
Molecular Weight: 302.4 g/mol

19-Hydroxyandrost-4-ene-3,17-dione

CAS No.: 510-64-5

Cat. No.: VC21348312

Molecular Formula: C19H26O3

Molecular Weight: 302.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

19-Hydroxyandrost-4-ene-3,17-dione - 510-64-5

Specification

CAS No. 510-64-5
Molecular Formula C19H26O3
Molecular Weight 302.4 g/mol
IUPAC Name (8R,9S,10S,13S,14S)-10-(hydroxymethyl)-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione
Standard InChI InChI=1S/C19H26O3/c1-18-8-7-16-14(15(18)4-5-17(18)22)3-2-12-10-13(21)6-9-19(12,16)11-20/h10,14-16,20H,2-9,11H2,1H3/t14-,15-,16-,18-,19+/m0/s1
Standard InChI Key XGUHPTGEXRHMQQ-BGJMDTOESA-N
Isomeric SMILES C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@]34CO
SMILES CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34CO
Canonical SMILES CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34CO
Appearance Off-White to Pale Yellow Solid
Melting Point 162-164°C

Introduction

Chemical Structure and Properties

19-Hydroxyandrost-4-ene-3,17-dione is a steroidal compound with the molecular formula C₁₉H₂₆O₃. Structurally, it represents a derivative of androst-4-ene-3,17-dione, distinguished by the presence of a hydroxyl group at the 19th carbon position. This specific structural modification significantly influences its biochemical behavior and therapeutic potential.

The compound features a characteristic steroid skeleton with a four-ring structure common to androstane derivatives. The presence of ketone groups at positions 3 and 17, combined with the hydroxyl group at position 19, creates a unique chemical profile that contributes to its biological activity and reactivity patterns.

Unlike related compounds such as 9α-hydroxyandrost-4-ene-3,17-dione (which has the same molecular formula but differs in the position of the hydroxyl group), 19-hydroxyandrost-4-ene-3,17-dione exhibits distinct chemical behavior in various synthetic reactions due to the positioning of its functional groups .

Physical and Chemical Characteristics

The compound exists as a crystalline solid under standard conditions. Its physical properties, including solubility profile, are influenced by the presence of both polar (hydroxyl and ketone) and non-polar (steroid backbone) components in its structure. This amphipathic nature affects its interaction with biological membranes and receptor binding sites.

Biochemical Mechanism of Action

Primary Targets

The primary biochemical target of 19-Hydroxyandrost-4-ene-3,17-dione is the mineralocorticoid receptor, where it enhances the action of aldosterone. Additionally, the compound interacts with Corticotropin-lipotropin and Cytochrome P450 19A1, serving as a substrate for these important biochemical entities.

Mode of Action

The compound's mode of action involves binding to the mineralocorticoid receptor, thereby modulating aldosterone activity. This interaction plays a crucial role in regulating electrolyte balance and blood pressure through effects on renal function and cardiovascular homeostasis.

The binding mechanism involves specific structural interactions between the compound's functional groups and the receptor binding pocket. The hydroxyl group at position 19 is particularly significant in these interactions, conferring unique binding characteristics compared to similar steroidal compounds.

Biochemical Pathways

19-Hydroxyandrost-4-ene-3,17-dione is involved in the steroid hormone biosynthesis pathway, serving as a key intermediate in the multistage syntheses of physiologically active compounds of the pregnane series. These include:

  • Hydrocortisone

  • Prednisolone

  • Dexamethasone

  • Triamcinolone

  • 6α-methylprednisolone

The compound also plays a significant role in estrogen biosynthesis, acting as a substrate for aromatase, which converts androgens to estrogens. This positioning in multiple steroid synthesis pathways makes it a compound of considerable biochemical interest.

Preparation Methods and Synthesis

Synthetic Routes

The synthesis of 19-Hydroxyandrost-4-ene-3,17-dione can be achieved through several routes, with biotransformation being a prominent method. One significant approach involves the microbial conversion of phytosterols using specific strains of Mycobacterium. This process follows a two-step pathway:

  • Conversion of phytosterols to 4-androstene-3,17-dione

  • Hydroxylation at the 19th position to yield the final product

Alternative synthetic routes include chemical modifications of related steroids. For instance, the compound can be synthesized from 19-hydroxy-4β,5-epoxy-5β-androstane-3,17-dione or from 4β,5,19-trihydroxy-5β-androstane-3,17-dione . These processes must be carefully controlled, as the 19-hydroxy group can participate in side reactions forming cyclic ethers under certain conditions .

Industrial Production Methods

Industrial production of 19-Hydroxyandrost-4-ene-3,17-dione typically employs large-scale fermentation processes using genetically engineered Mycobacterium strains. These production methods are optimized for:

  • High yield

  • Process efficiency

  • Cost-effectiveness

  • Product purity

The industrial process generally follows these steps:

  • Fermentation using optimized microbial strains

  • Extraction of the crude product

  • Purification through chromatographic techniques

  • Crystallization to obtain the pure compound

Chemical Reactivity Profile

19-Hydroxyandrost-4-ene-3,17-dione undergoes various chemical reactions, with its reactivity influenced by the presence of multiple functional groups. Key reaction types include:

Oxidation Reactions

The compound can undergo oxidation to form 19-oxo derivatives, which are important intermediates in further synthetic transformations. These oxidations typically target the hydroxyl group at position 19.

Reduction Reactions

Reduction reactions can convert the ketone groups at positions 3 and 17 to hydroxyl groups, leading to the formation of derivatives with altered biological activity.

Substitution and Cyclization Reactions

The hydroxyl group at position 19 can participate in substitution reactions and, under specific conditions, can form cyclic ethers through intramolecular reactions . This reactivity must be considered when designing synthetic pathways involving this compound.

A notable example is the formation of 4α,5-isopropylidene-3α-hydroxy-3β,19-epoxy-5α-androstan-17-one and 4α-hydroxy-4β,19-epoxy-5α-androstane-3,17-dione as side products during certain reactions . These side reactions can be suppressed by treatment with acetic acid in the presence of HCl .

Scientific Research Applications

Role in Steroid Metabolism Research

19-Hydroxyandrost-4-ene-3,17-dione serves as a valuable tool in researching steroid metabolism pathways. Its position as an intermediate in multiple biosynthetic routes makes it useful for studying:

  • Enzyme kinetics in steroid biosynthesis

  • Regulatory mechanisms of steroid production

  • Metabolic disorders involving steroid hormones

Anabolic Effects and Performance Enhancement

Research has investigated the anabolic properties of 19-Hydroxyandrost-4-ene-3,17-dione, particularly its potential for promoting muscle growth with fewer side effects compared to traditional anabolic steroids. Studies in athletes have suggested moderate efficacy for performance enhancement, though comprehensive safety data remains limited.

The compound's mechanism of action in promoting anabolic effects differs from traditional anabolic steroids, potentially offering a different risk-benefit profile. This has stimulated interest in its research as a potential alternative to conventional anabolic agents.

Market Analysis and Economic Significance

Current Market Size and Projections

The global market for 19-Hydroxyandrost-4-ene-3,17-dione has shown significant growth potential. As of 2024, the market was valued at approximately USD 150 million, with projections indicating expansion to USD 300 million by 2033 . This represents a compound annual growth rate (CAGR) of 8.5% from 2026 to 2033 .

Key Market Drivers

Several factors contribute to the expanding market for this compound:

  • Increasing demand in the pharmaceutical industry as a precursor for steroidal drug synthesis

  • Rising awareness about hormonal imbalances and related medical conditions

  • Growing prevalence of chronic diseases requiring steroid treatments, including cancer, osteoporosis, and metabolic disorders

  • Technological advancements improving production efficiency and cost-effectiveness

  • Expanding research activities in endocrinology

  • Rising healthcare expenditure in emerging economies

Application Areas and Market Segmentation

The market for 19-Hydroxyandrost-4-ene-3,17-dione spans multiple sectors, with varying growth trajectories and requirements. The table below summarizes the key application areas and their characteristic features:

Application AreaDescriptionCurrent Trends
Biochemical ResearchInvestigation of estrogen synthesis pathwaysIncreased focus on hormonal balance mechanisms
Pharmaceutical IndustryPrecursor in steroidal drug synthesisGrowing demand for novel steroid-based therapeutics
EndocrinologyDiagnostic tool for endocrine disordersRising prevalence of hormonal imbalances globally
Therapeutic DevelopmentTargeting muscle wasting diseases and osteoporosisExpansion of therapeutic applications beyond traditional uses
Sports NutritionPotential applications in performance enhancementDemand for safer alternatives to traditional steroids

Comparison with Similar Steroidal Compounds

Understanding the relative position of 19-Hydroxyandrost-4-ene-3,17-dione within the broader context of steroidal compounds helps clarify its significance and unique properties.

Structural Relatives

Several structurally related compounds share similarities with 19-Hydroxyandrost-4-ene-3,17-dione but differ in key aspects:

  • 4-Androstene-3,17-dione: A precursor in the biosynthesis of androgens and estrogens, lacking the 19-hydroxyl group

  • 9α-Hydroxyandrost-4-ene-3,17-dione: An intermediate in glucocorticoid synthesis with the hydroxyl group at position 9 rather than 19

  • 1,4-Androstadiene-3,17-dione: Used in anabolic steroid synthesis with a different pattern of unsaturation

Distinguishing Features

The presence of the hydroxyl group at position 19 represents the most significant distinguishing feature of 19-Hydroxyandrost-4-ene-3,17-dione. This modification imparts unique properties:

  • Enhanced water solubility compared to non-hydroxylated androstenes

  • Distinct receptor binding profile, particularly for the mineralocorticoid receptor

  • Special reactivity patterns, including participation in cyclization reactions

  • Specific role in certain metabolic pathways

Biological Activity Profile

19-Hydroxyandrost-4-ene-3,17-dione exhibits diverse biological activities that have been studied in various experimental systems. While structurally related to androgens, its biological profile differs in several important aspects.

Receptor Interactions and Signaling Effects

The compound interacts with several biological receptors, with varying degrees of affinity and distinct downstream effects:

  • Mineralocorticoid receptor activation, enhancing aldosterone action

  • Moderate binding to androgen receptors, contributing to anabolic effects

  • Potential interactions with estrogen receptors following metabolic conversion

These receptor interactions trigger specific intracellular signaling cascades, including:

  • Altered gene expression profiles

  • Modified protein synthesis patterns

  • Changes in cellular metabolism

Metabolic Transformations

Within biological systems, 19-Hydroxyandrost-4-ene-3,17-dione undergoes several metabolic transformations that influence its biological half-life and activity profile. Key metabolic pathways include:

  • Oxidation of the 19-hydroxyl group

  • Reduction of ketone groups

  • Phase II conjugation reactions (glucuronidation, sulfation)

  • Potential aromatization to estrogen-like metabolites

These transformations significantly affect the compound's bioavailability, tissue distribution, and ultimate biological effects.

Analytical Methods for Detection and Quantification

Given the pharmaceutical and research significance of 19-Hydroxyandrost-4-ene-3,17-dione, reliable analytical methods for its detection and quantification are essential.

Chromatographic Techniques

Several chromatographic approaches have been developed for the analysis of this compound:

  • High-Performance Liquid Chromatography (HPLC) with UV detection

  • Gas Chromatography coupled with Mass Spectrometry (GC-MS)

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

These methods allow for sensitive and specific detection in various matrices, including pharmaceutical preparations, biological fluids, and research samples.

Spectroscopic Identification

Spectroscopic techniques provide complementary approaches for structural confirmation and purity assessment:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Infrared (IR) spectroscopy

  • Ultraviolet-Visible (UV-Vis) spectrophotometry

The combination of these analytical approaches enables comprehensive characterization and quality control of 19-Hydroxyandrost-4-ene-3,17-dione in various contexts.

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